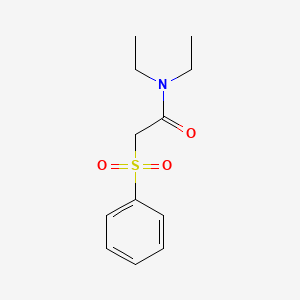

2-(benzenesulfonyl)-N,N-diethylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzenesulfonyl compounds are derivatives of benzenesulfonic acid . They are organosulfur compounds with a sulfonyl functional group attached to a benzene ring . Diethylacetamide, on the other hand, is a simple amide.

Synthesis Analysis

Benzenesulfonyl chloride, a derivative of benzenesulfonic acid, can be prepared by the reaction of benzene with chlorosulfonic acid . The reaction of benzenesulfonyl chloride with amines could potentially yield benzenesulfonyl amides .Molecular Structure Analysis

The molecular structure of benzenesulfonyl compounds consists of a benzene ring with a sulfonyl group attached. The sulfonyl group consists of a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom .Chemical Reactions Analysis

Benzenesulfonyl chloride reacts with Grignard reagents to form oxindoles or substituted indoles . It can also participate in [4+2] and [2+4] cycloaddition reactions .Physical And Chemical Properties Analysis

Benzenesulfonic acid, a related compound, is a colorless crystalline solid that is soluble in water and ethanol, slightly soluble in benzene, and insoluble in nonpolar solvents like diethyl ether . It has a melting point of 44-51°C and a boiling point of 190°C .Applications De Recherche Scientifique

Medicinal Chemistry

2-(benzenesulfonyl)-N,N-diethylacetamide: plays a significant role in medicinal chemistry due to its sulfonyl functional group. This group is known for its ability to interact with various biological targets. It can serve as a precursor for the synthesis of potential therapeutic agents, particularly as a scaffold for creating new molecules with enhanced pharmacological properties .

Industrial Applications

In the industrial sector, compounds like 2-(benzenesulfonyl)-N,N-diethylacetamide are utilized in the synthesis of dyes, pigments, and other chemical intermediates. Its sulfonyl group is reactive and can be used to introduce sulfonamide functionality into various substrates, which is a common requirement in industrial chemistry .

Environmental Science

The environmental applications of such compounds include their use as intermediates in the synthesis of compounds that can potentially degrade environmental pollutants. Research is ongoing to explore the use of sulfonyl-containing compounds in breaking down complex pollutants into less harmful substances .

Analytical Chemistry

In analytical chemistry, 2-(benzenesulfonyl)-N,N-diethylacetamide could be used as a standard or reagent in quantitative analysis. Its well-defined structure and reactivity make it suitable for developing analytical methods, especially in the calibration of instruments and validation of analytical procedures .

Biochemistry

The sulfonyl group in 2-(benzenesulfonyl)-N,N-diethylacetamide is of particular interest in biochemistry for enzyme inhibition studies. Sulfonyl derivatives are known to act as inhibitors for various enzymes, which is crucial for understanding enzyme mechanisms and designing drugs .

Material Science

In material science, this compound could be involved in the synthesis of new materials with specific properties. For example, it could be used to create polymers with unique characteristics, such as increased thermal stability or specific optical properties, due to the presence of the sulfonyl group .

Catalysis

The sulfonyl group in 2-(benzenesulfonyl)-N,N-diethylacetamide can be a key player in catalytic processes. It can participate in catalytic cycles, potentially leading to the development of new catalytic systems for organic synthesis, which is a vital aspect of green chemistry .

Drug Development

Lastly, in drug development, the sulfonyl moiety is often found in drug molecules due to its ability to bind to various biological targets. This compound can be used as a starting material for the synthesis of drug candidates, especially in the discovery of new therapeutic agents for various diseases .

Mécanisme D'action

Target of Action

Benzenesulfonyl derivatives have been reported to inhibit human neutrophil elastase (hne), a serine protease involved in the degradation of extracellular matrix proteins . This suggests that 2-(benzenesulfonyl)-N,N-diethylacetamide might interact with similar targets.

Mode of Action

Benzenesulfonyl derivatives are known to act as competitive inhibitors of hne . They bind to the active site of the enzyme, preventing it from interacting with its natural substrates. This could potentially be the mode of action for 2-(benzenesulfonyl)-N,N-diethylacetamide as well.

Biochemical Pathways

Given its potential role as an hne inhibitor, it may impact pathways involving inflammation and immune response, as hne is secreted by neutrophils during inflammation or infection .

Result of Action

If it acts as an hne inhibitor, it could potentially reduce the degradation of extracellular matrix proteins, thereby modulating inflammatory responses .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-N,N-diethylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3S/c1-3-13(4-2)12(14)10-17(15,16)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEAACMAWBWZGJR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CS(=O)(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00438283 |

Source

|

| Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(benzenesulfonyl)-N,N-diethylacetamide | |

CAS RN |

163019-28-1 |

Source

|

| Record name | 2-(benzenesulfonyl)-N,N-diethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00438283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B1311150.png)

![Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate](/img/structure/B1311159.png)